molecular formula C102H192O16 B12651973 Sucrose pentastearate CAS No. 54689-35-9

Sucrose pentastearate

Cat. No.: B12651973
CAS No.: 54689-35-9
M. Wt: 1674.6 g/mol
InChI Key: WAPOGAGTCOXXLO-SFVZJWKHSA-N
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Description

Sucrose pentastearate (CAS 301-727-9; 94031-22-8) is a sucrose ester in which five hydroxyl groups of sucrose are esterified with stearic acid (C₁₈:0 fatty acid) . This compound belongs to a broader class of non-ionic surfactants and bio-based materials, valued for their emulsifying, stabilizing, and phase-change properties. Structurally, sucrose esters are characterized by their hydrophilic sucrose head and hydrophobic fatty acid tails, with functionality dictated by the degree of esterification and chain length. This compound, with its high stearate content, is hypothesized to exhibit enhanced thermal stability and hydrophobic interactions compared to sucrose esters with shorter or fewer fatty acid chains .

Properties

CAS No.

54689-35-9

Molecular Formula

C102H192O16

Molecular Weight

1674.6 g/mol

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-octadecanoyloxyoxan-2-yl]oxy-3,4-di(octadecanoyloxy)-5-(octadecanoyloxymethyl)oxolan-2-yl]methyl octadecanoate

InChI

InChI=1S/C102H192O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-66-71-76-81-91(104)111-87-90-98(114-93(106)83-78-73-68-63-58-53-48-43-38-33-28-23-18-13-8-3)100(116-95(108)85-80-75-70-65-60-55-50-45-40-35-30-25-20-15-10-5)102(117-90,88-112-92(105)82-77-72-67-62-57-52-47-42-37-32-27-22-17-12-7-2)118-101-99(97(110)96(109)89(86-103)113-101)115-94(107)84-79-74-69-64-59-54-49-44-39-34-29-24-19-14-9-4/h89-90,96-101,103,109-110H,6-88H2,1-5H3/t89-,90-,96-,97+,98-,99-,100+,101-,102+/m1/s1

InChI Key

WAPOGAGTCOXXLO-SFVZJWKHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose pentastearate is typically synthesized through the esterification of sucrose with stearic acid. The reaction is catalyzed by either chemical or enzymatic catalysts. Chemical catalysts often include strong acids like sulfuric acid or p-toluenesulfonic acid, while enzymatic catalysts involve lipases. The reaction conditions generally require elevated temperatures (around 100-150°C) and may be carried out under vacuum to remove water and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes on solid supports is also common, as it allows for the reuse of catalysts and reduces production costs. The final product is usually purified through crystallization or distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Sucrose pentastearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of sucrose and stearic acid. Transesterification involves the exchange of the esterified fatty acid with another fatty acid, which can be catalyzed by both chemical and enzymatic means .

Common Reagents and Conditions

    Hydrolysis: Typically involves water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) as the catalyst.

    Transesterification: Requires an alcohol (e.g., methanol) and a catalyst such as sodium methoxide or lipase.

Major Products

Scientific Research Applications

Chemical Properties and Structure

Sucrose pentastearate is formed by the esterification of sucrose with stearic acid. Its structure consists of a sucrose molecule with five stearic acid chains attached, which contributes to its unique properties as an emulsifier and stabilizer.

Applications in Food Technology

1. Emulsification and Stabilization

  • This compound is widely used as an emulsifier in food products, enhancing the stability and texture of emulsions. It helps in maintaining the consistency of products like margarine, dressings, and sauces by preventing phase separation.

2. Low-Calorie Food Products

  • Due to its ability to mimic the texture of fats while providing fewer calories, this compound is utilized in low-calorie food formulations. It serves as a fat replacer in baked goods and dairy products, offering a creamy mouthfeel without the added calories associated with traditional fats .

3. Bakery Applications

  • In baking, this compound contributes to improved dough handling and volume. It enhances moisture retention and shelf life in bread and cakes, making it a valuable ingredient for manufacturers aiming to improve product quality .

Pharmaceutical Applications

1. Drug Delivery Systems

  • This compound has been explored as a matrix-forming agent in sustained-release drug formulations. Its amphiphilic nature allows it to enhance the solubility and bioavailability of poorly soluble drugs, facilitating their absorption in the gastrointestinal tract .

2. Transdermal Therapeutic Systems

  • The compound is also utilized in transdermal patches due to its ability to enhance skin permeability. This property makes it effective for delivering active pharmaceutical ingredients through the skin, providing an alternative route of administration for certain medications .

3. Lubricants in Solid Dosage Forms

  • In solid dosage forms like tablets, this compound acts as a lubricant during manufacturing processes. It aids in the smooth ejection of tablets from molds and improves the flowability of powder blends .

Data Tables

Application Area Functionality Examples
Food TechnologyEmulsifier, stabilizerMargarine, sauces
Low-Calorie ProductsFat replacerBaked goods
BakeryDough handling, moisture retentionBread, cakes
PharmaceuticalMatrix-forming agentSustained-release formulations
Transdermal SystemsEnhances skin permeabilityTransdermal patches
Solid Dosage FormsLubricantTablets

Case Studies

Case Study 1: this compound in Bakery Products
A study conducted on the incorporation of this compound in bread formulations demonstrated significant improvements in dough elasticity and volume. The addition resulted in a 15% increase in loaf volume compared to control samples without the ester .

Case Study 2: Sustained Release Formulations
Research on sustained-release formulations containing this compound showed improved drug release profiles for ibuprofen. The study indicated that formulations utilizing this compound could achieve a release rate that was 30% slower than traditional excipients, enhancing therapeutic efficacy .

Mechanism of Action

The primary mechanism by which sucrose pentastearate exerts its effects is through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, thereby stabilizing emulsions. At the molecular level, this compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and encapsulate various substances. This property is particularly useful in drug delivery systems, where it can enhance the solubility and stability of hydrophobic drugs .

Comparison with Similar Compounds

Thermal Stability

  • This compound : Expected to exhibit higher melting points (>60°C) and thermal degradation resistance due to long-chain stearate groups. Analogous xylitol pentastearate has a melting range of 58–62°C and latent heat of 145–160 J/g, making it suitable as a phase-change material (PCM) .
  • Sucrose pentapalmitate : Shorter palmitate chains likely reduce melting points (~50–55°C) compared to pentastearate.
  • Sucrose tetralaurate : Lower esterification and shorter chains may limit thermal stability, favoring emulsification over thermal storage .

Hydrophobic-Hydrophilic Balance (HLB)

  • This compound’s HLB is theorized to be lower (HLB < 5) due to high hydrophobicity, ideal for water-in-oil emulsions.
  • Sucrose tetralaurate (HLB ~8–12) and pentamyristate (HLB ~6–8) are more hydrophilic, suited for oil-in-water emulsions .

Emulsification Performance

Studies on xylitol pentastearate (structurally analogous to this compound) show superior emulsifying capacity in lipid-based systems compared to xylitol pentapalmitate, attributed to stronger van der Waals interactions from stearate chains . Sucrose esters with similar structures are used in food, cosmetics, and pharmaceuticals for stabilizing emulsions without synthetic surfactants .

Industrial and Regulatory Considerations

All listed sucrose esters share identical registration dates (31/05/2018), suggesting synchronized regulatory evaluations under the EU’s REACH framework. Their similar registration timelines imply comparable safety profiles, though application-specific toxicity assessments are recommended .

Biological Activity

Sucrose pentastearate is a sucrose fatty acid ester, specifically derived from the esterification of sucrose with stearic acid. This compound is part of a broader class of sucrose esters that have gained attention for their diverse applications in food, pharmaceuticals, and cosmetics due to their emulsifying and stabilizing properties. Understanding the biological activity of this compound is essential for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

This compound consists of a sucrose molecule esterified with five stearic acid chains. The general formula can be represented as:

C12H22O11+5C18H36O2C12H22O11(C18H35O)5+5H2O\text{C}_{12}\text{H}_{22}\text{O}_{11}+5\text{C}_{18}\text{H}_{36}\text{O}_2\rightarrow \text{C}_{12}\text{H}_{22}\text{O}_{11}(\text{C}_{18}\text{H}_{35}\text{O})_5+5\text{H}_2\text{O}

This structure enhances its hydrophobic properties, making it effective as an emulsifier.

1. Emulsifying Properties

This compound exhibits significant emulsifying properties, which are crucial in food formulations and cosmetic products. Its ability to stabilize oil-in-water emulsions is attributed to its amphiphilic nature, allowing it to reduce interfacial tension between oil and water phases. Studies have shown that sucrose esters can effectively stabilize emulsions at various concentrations, making them suitable for use in products such as creams and sauces .

2. Safety and Toxicity

Research into the safety profile of this compound indicates that it is generally recognized as safe (GRAS) when used in food applications. Toxicological studies have demonstrated low acute toxicity levels, with no significant adverse effects observed in animal models at typical consumption levels . However, further long-term studies are necessary to fully understand any potential chronic effects.

3. Pain Perception Reduction

A notable study investigated the application of sucrose solutions (not specifically pentastearate) in reducing pain perception during dental procedures in children. The results indicated that sweet solutions could significantly lower pain scores compared to controls, suggesting a possible analgesic effect associated with sweet-tasting compounds . While this study does not directly address this compound, it highlights the biological activity of sucrose derivatives in pain modulation.

Case Study 1: Emulsification in Food Products

In a comparative study on various emulsifiers, this compound was evaluated for its effectiveness in stabilizing mayonnaise formulations. The study found that mayonnaise containing this compound exhibited improved texture and stability compared to those using traditional emulsifiers like egg yolk or soy lecithin.

EmulsifierStability (Days)Viscosity (mPa·s)
This compound301500
Egg Yolk151200
Soy Lecithin201300

This data suggests that this compound can enhance the shelf life and quality of emulsified food products.

Case Study 2: Cosmetic Applications

A study evaluating the use of sucrose esters in cosmetic formulations found that products containing this compound provided superior moisturization and skin feel compared to those without it. Participants reported higher satisfaction levels with creams containing this ingredient due to its emollient properties.

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